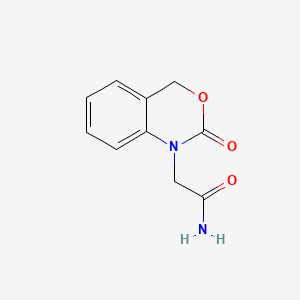
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorinated phenyl group and a butyl chain, making it a subject of interest for chemists and pharmacologists.
Méthodes De Préparation
The synthesis of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding, providing insights into cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-ethylpiperazine hydrochloride: This compound features an ethyl group instead of a methyl group on the piperazine ring, leading to differences in its chemical and biological properties.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-phenylpiperazine hydrochloride: The presence of a phenyl group on the piperazine ring introduces additional aromatic interactions, potentially enhancing its binding affinity to certain targets.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-hydroxyethylpiperazine hydrochloride: The hydroxyethyl group provides additional hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Propriétés
Numéro CAS |
32808-66-5 |
|---|---|
Formule moléculaire |
C19H30Cl2N2O |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4-(4-tert-butyl-3-chlorophenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C19H29ClN2O.ClH/c1-19(2,3)16-9-8-15(14-17(16)20)6-5-7-18(23)22-12-10-21(4)11-13-22;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Clé InChI |
QSPLWKBVCSYWTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



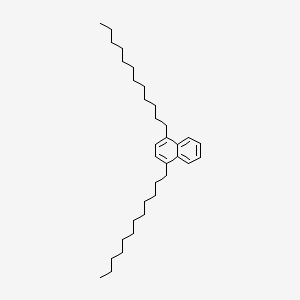
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
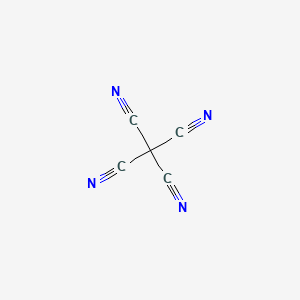
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
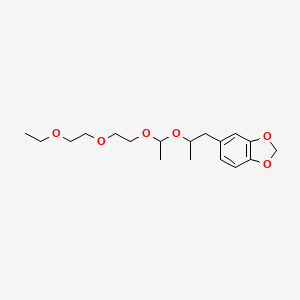
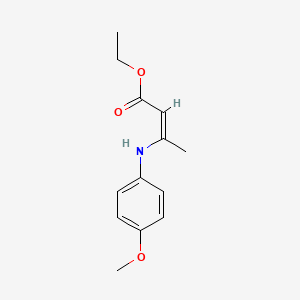

![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

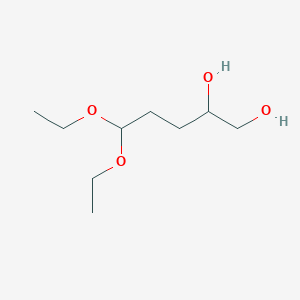
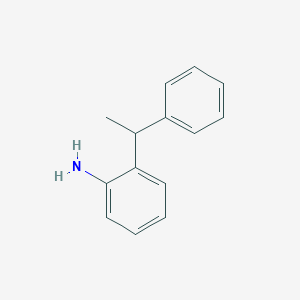
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
